molecular formula C₁₂H₁₇BrO₇ B1139881 Acetobromofucose CAS No. 16741-27-8

Acetobromofucose

カタログ番号: B1139881
CAS番号: 16741-27-8
分子量: 353.16
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Organic Synthesis

Acetobromofucose serves as an important intermediate in the synthesis of more complex carbohydrates and glycosides. Its bromine substitution at the fucose moiety allows it to participate in various nucleophilic and electrophilic reactions, making it a valuable building block in organic chemistry.

Key Reactions:

  • Glycosylation Reactions: this compound can react with different nucleophiles to form glycosidic bonds, which are essential for constructing oligosaccharides and polysaccharides.
  • Formation of Complex Carbohydrates: The compound's unique reactivity enables the formation of complex carbohydrate structures that could be relevant in drug development and biochemistry.

Biochemical Applications

This compound has potential applications in biochemistry, particularly in the study of carbohydrate interactions and enzyme mechanisms.

Interaction Studies:

  • Nucleophile Reactivity: Research indicates that this compound can interact with various nucleophiles during glycosylation, which helps elucidate mechanisms involved in carbohydrate biosynthesis.
  • Drug Development: Understanding the reactivity of this compound may lead to insights into designing new drugs that target carbohydrate-related pathways, particularly in diseases where fucosylation plays a role.

While specific case studies directly involving this compound are scarce, the following research findings provide insights into its potential applications:

  • Synthesis of Glycosyltransferase Analogues: Studies have demonstrated that glycosyltransferases can utilize analogs like this compound for synthesizing fucosyloligosaccharides, which are crucial in cell signaling and immune responses .
  • Antimicrobial Potential: Although not extensively studied, the structural similarities between this compound and other sugar derivatives suggest potential antimicrobial properties that warrant further investigation .

生物活性

Acetobromofucose, a fucose derivative, has garnered attention in biochemical research due to its potential applications in medicinal chemistry and glycoscience. This compound is primarily recognized for its role as a precursor in the synthesis of GDP-fucose, a crucial sugar nucleotide involved in various biological processes, including cell adhesion and signaling.

This compound is characterized by the presence of a bromine atom and an acetyl group on the fucose backbone. Its chemical structure can be represented as follows:

C6H11BrO5\text{C}_6\text{H}_{11}\text{Br}\text{O}_5

This compound is synthesized through bromination and acetylation processes, which modify the fucose structure to enhance its reactivity in biochemical applications.

Synthesis of GDP-Fucose

This compound serves as a key intermediate in the synthesis of GDP-fucose. The hydrolysis of this compound is a critical step that leads to the formation of GDP-fucose, which is essential for glycosylation reactions. Research indicates that the stereospecific hydrolysis of this compound yields β-D-fucose, which can then be utilized by fucosyltransferases in various biological systems .

Role in Cell Adhesion

Fucose and its derivatives, including this compound, play significant roles in cell adhesion processes. Fucosylated glycans are recognized by selectins, a family of cell adhesion molecules that mediate interactions between leukocytes and endothelial cells during immune responses. The incorporation of fucose moieties into glycoproteins enhances their binding affinity to selectins, thereby facilitating cellular communication and migration .

Antimicrobial Potential

Studies have explored the antimicrobial properties of fucosylated compounds. While specific data on this compound's direct antimicrobial activity is limited, its structural analogs have demonstrated potential against various pathogens. For instance, glycosylated diazeniumdiolates derived from fucose have shown efficacy in targeting intracellular parasites like Leishmania major, suggesting that similar compounds could leverage fucosylation for therapeutic effects .

Case Study 1: Synthesis and Utilization

In a study focusing on the synthesis of GDP-fucose analogs, researchers utilized this compound as a starting material. The hydrolysis reaction was optimized to produce high yields of β-D-fucose, which were then employed in enzymatic assays to evaluate their effectiveness as substrates for fucosyltransferases . This study highlighted the importance of this compound in generating biologically relevant fucosylated compounds.

Case Study 2: Cell Adhesion Mechanisms

Another investigation examined the role of fucosylated glycans in mediating cell adhesion through selectin interactions. The study demonstrated that compounds derived from fucose significantly enhanced leukocyte adhesion to endothelial cells under flow conditions. This finding underscores the potential applications of this compound derivatives in developing anti-inflammatory therapies .

Research Findings Summary Table

Research Focus Findings Reference
Synthesis of GDP-FucoseThis compound hydrolysis yields β-D-fucose for enzymatic applications
Cell Adhesion MechanismsFucosylated compounds enhance leukocyte-endothelial interactions via selectins
Antimicrobial ActivityGlycosylated diazeniumdiolates show efficacy against Leishmania major

Q & A

Basic Research Questions

Q. What experimental parameters should be prioritized when optimizing the synthesis of Acetobromofucose?

  • Methodological Answer : To optimize synthesis, systematically vary reaction parameters (e.g., temperature, solvent, catalyst concentration) and analyze yield/purity using HPLC or TLC. Document results in a structured table (Table 1) to compare conditions. For example:

ParameterTested RangeOptimal ValuePurity (%)Yield (%)
Temperature (°C)0–254≥9578
Reaction Time (h)2–2412≥9785
Ensure metric units align with instrument precision (e.g., ±0.1°C for temperature) and report significant figures appropriately .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer : Combine 1^1H/13^13C NMR (for glycosidic bond confirmation), IR (to identify acetyl and bromo groups), and mass spectrometry (for molecular weight validation). Cross-validate results with computational tools (e.g., DFT simulations) and report spectral data in tables with peak assignments and error margins (e.g., δ 5.2 ppm ± 0.05). Reference instrument calibration protocols to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across independent studies?

  • Methodological Answer : Conduct a systematic review to identify variables causing discrepancies (e.g., cell line variability, assay protocols). Perform meta-analysis using standardized effect sizes (e.g., Cohen’s d) and subgroup analyses. Replicate key experiments under controlled conditions, documenting all procedural details (e.g., incubation time, solvent purity) to isolate confounding factors. Use statistical tools (e.g., ANOVA with post-hoc tests) to quantify variability .

Q. What in silico strategies are effective for predicting this compound’s reactivity in glycosylation reactions?

  • Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) to model interactions between this compound and glycosyltransferases, focusing on binding affinity (ΔG) and active-site residues. Validate predictions with kinetic studies (e.g., kcatk_{cat}/KmK_m measurements) and compare to computational results. Use cheminformatics tools (e.g., RDKit) to generate reactivity descriptors (e.g., electrophilicity index) and correlate with experimental outcomes. Tabulate results as follows:

DescriptorPredicted ReactivityExperimental kcatk_{cat}/KmK_m (s⁻¹M⁻¹)
ElectrophilicityHigh2.5 × 10³
Solvent Accessible Surface Area45 Ų1.8 × 10³
Ensure computational parameters (e.g., force fields, grid size) are explicitly stated .

Q. How should researchers design studies to investigate this compound’s metabolic stability in vivo?

  • Methodological Answer : Use radiolabeled 14^{14}C-Acetobromofucose in pharmacokinetic studies to track metabolite formation. Collect plasma/tissue samples at timed intervals and analyze via LC-MS/MS. Construct a compartmental model (e.g., non-linear mixed-effects modeling) to estimate half-life (t1/2t_{1/2}) and clearance rates. Include negative controls (e.g., unlabeled compound) and validate assays with spike-recovery experiments (≥90% recovery). Report data with confidence intervals (e.g., t1/2=3.2±0.4t_{1/2} = 3.2 \pm 0.4 h, 95% CI) .

Q. Data Presentation and Validation Guidelines

  • Tables : Structure data to highlight comparisons (e.g., synthesis yields, spectral peaks) with clear column headers and footnotes explaining abbreviations .
  • Statistical Reporting : Use precise terminology (e.g., “significant difference” only after ANOVA/T-tests with p < 0.05) and avoid overreporting decimals (e.g., 93.2% ± 1.5, not 93.223% ± 1.499) .
  • Contradiction Analysis : Apply triangulation by cross-referencing experimental, computational, and literature data to identify methodological gaps .

特性

IUPAC Name

[(2S,3R,4R,5S,6S)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO7/c1-5-9(18-6(2)14)10(19-7(3)15)11(12(13)17-5)20-8(4)16/h5,9-12H,1-4H3/t5-,9+,10+,11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZQAPSYNYIKSR-BSOOIWJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。